Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate
Description
Ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a hydroxy group at position 8 and an ethyl ester at position 1. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the hydroxyl group and lipophilicity from the ester moiety. The 8-hydroxy substitution likely enhances solubility in polar solvents compared to halogenated analogs, making it a candidate for medicinal chemistry applications, though its direct biological activity remains understudied in the provided literature.
Properties
IUPAC Name |
ethyl 8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7-8(13)10-3-4-12(7)5-11-6/h3-5H,2H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSXWXNJCBGYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147468 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-36-9 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carboxylate derivatives with 1,3-diketones or malondialdehyde derivatives under acidic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 8-oxoimidazo[1,5-a]pyrazine-1-carboxylate.
Reduction: Formation of ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-methanol.
Substitution: Formation of various substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the imidazo[1,5-a]pyrazine core play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. This compound can inhibit or activate specific proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate with structurally related compounds, focusing on substitutions, molecular properties, and research findings.
Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyrazine Derivatives
Key Observations
Substitution Effects :
- 8-Hydroxy vs. 8-Chloro : The 8-hydroxy derivative is expected to exhibit higher polarity and hydrogen-bonding capacity than the 8-chloro analog, which is more lipophilic and stable due to the electron-withdrawing Cl .
- 8-Hydroxy vs. 8-Oxo : The oxo group in Ethyl 5-hydroxy-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate introduces a ketone, reducing nucleophilic reactivity compared to the hydroxyl group .
Synthetic Challenges: The synthesis of 8-hydroxy derivatives may face hurdles such as oxidation sensitivity, as seen in failed attempts to form imidazo[1,5-a]pyrazin-8(7H)-one derivatives using ethyl isocyanoacetate . Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) are synthesized via hydrogenation, improving ring planarity and bioavailability .
Biological Relevance: While Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is widely used in organic synthesis, its hydroxy counterpart’s biological activity remains speculative. The benzo[f]imidazo[1,5-a][1,4]diazepine core in Flumazenil derivatives highlights applications in radiopharmaceuticals (e.g., 11C-FMZ for GABA receptor imaging) .
Physicochemical Properties :
- Solubility : The 8-hydroxy group likely increases aqueous solubility, contrasting with the chloro analog’s preference for organic solvents.
- Stability : Chloro and tetrahydro derivatives exhibit enhanced stability, whereas hydroxy and oxo variants may require protective group strategies during synthesis .
Biological Activity
Ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a compound with significant potential in various biological applications, particularly as a therapeutic agent. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula . Its structure features an imidazo[1,5-a]pyrazine core with a hydroxyl group and an ethyl ester functional group. The synthesis typically involves multi-step reactions that can include cyclization and functional group modifications to achieve the desired compound.
Antiviral Properties
Research indicates that derivatives of imidazo[1,5-a]pyrazines exhibit antiviral activity. For instance, compounds similar to this compound have shown effectiveness against hepatitis B virus (HBV) in vitro. In studies, certain derivatives demonstrated IC50 values ranging from 1.3 to 9.1 µM against HBV replication in HepG2.2.15 cells, suggesting a promising therapeutic potential for treating viral infections .
Kinase Inhibition
Imidazo[1,5-a]pyrazine derivatives have been evaluated for their ability to inhibit various protein kinases. The compound's structural modifications can significantly impact its inhibitory potency against kinases such as DYRK1A and CLK1. Studies have shown that modifications at specific positions on the imidazo ring can enhance or diminish biological activity, providing insights into SAR .
Case Study 1: Antiviral Activity
In a study focused on antiviral agents, several ethyl 8-hydroxyimidazo[1,5-a]pyrazine derivatives were synthesized and tested for their efficacy against HBV. The most potent compounds showed substantial inhibition of HBV DNA replication, indicating their potential as antiviral therapeutics .
Case Study 2: Kinase Inhibition Assays
A comprehensive evaluation was conducted on a series of imidazo[1,5-a]pyrazine derivatives to assess their kinase inhibition capabilities. The results indicated that certain structural modifications could lead to significant increases in inhibitory potency against specific kinases involved in cell signaling pathways relevant to cancer and neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its structure. Key findings from SAR studies include:
- Hydroxyl Group Positioning : The position of the hydroxyl group on the imidazo ring is critical for maintaining activity against kinases.
- Substituent Effects : The presence of various substituents at different positions can enhance or reduce the compound's inhibitory effects on target enzymes.
- Core Structure Variations : Modifications to the imidazo core can lead to compounds with improved selectivity and potency .
Q & A
Q. What are the common synthetic routes for preparing ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:
- Cyclization : Formation of the imidazo[1,5-a]pyrazine core via cyclization of hydrazine with enamines or ketones under acidic or basic conditions .
- Functionalization : Introduction of the hydroxy group at position 8 through oxidation (e.g., using hydrogen peroxide or KMnO₄) or hydroxylation reactions .
- Esterification : Ethyl esterification of the carboxylate group using ethanol in the presence of acid catalysts . Example conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, DMF, 80°C | 65-75 | |
| Hydroxylation | H₂O₂, AcOH, 50°C | 50-60 |
Q. How can researchers confirm the structural integrity of this compound?
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks:
- -NMR: A singlet for the hydroxyl proton (~δ 10-12 ppm) and triplet/quartet for the ethyl ester group (δ 1.3-4.3 ppm) .
- -NMR: Peaks for carbonyl carbons (C=O at ~165-170 ppm) and aromatic carbons (100-150 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the hydroxylation step?
Low yields in hydroxylation may arise from competing side reactions (e.g., over-oxidation). Strategies include:
- Catalyst Screening : Test transition-metal catalysts (e.g., FeCl₃ or Cu(OAc)₂) to enhance regioselectivity .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Temperature Control : Lower reaction temperatures (e.g., 0-25°C) to minimize decomposition . Example optimization table:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | AcOH | 50 | 55 |
| FeCl₃ | DMF | 25 | 72 |
Q. What analytical approaches resolve contradictions in spectral data for imidazo[1,5-a]pyrazine derivatives?
Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism or impurities. Solutions include:
- 2D NMR : Use HSQC and HMBC to confirm connectivity and assign ambiguous peaks .
- X-ray Crystallography : Resolve tautomeric forms by determining the crystal structure (e.g., confirming the keto-enol equilibrium in the hydroxy group) .
- HPLC-Purity Analysis : Identify impurities using reverse-phase chromatography (C18 column, MeOH:H₂O gradient) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Model interactions with target proteins (e.g., DPP-4 for antidiabetic activity) using software like AutoDock .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with biological activity to prioritize synthetic targets .
- DFT Calculations : Predict reaction pathways for functional group modifications (e.g., energy barriers for hydroxylation) .
Methodological Guidance
Q. What protocols ensure reproducibility in multi-component reactions involving imidazo[1,5-a]pyrazine cores?
- Standardized Conditions : Use anhydrous solvents, inert atmospheres (N₂/Ar), and calibrated temperature controls .
- In-Situ Monitoring : Track reaction progress via TLC or LC-MS to identify intermediates .
- Scalability Tests : Validate procedures at 0.1 mmol to 10 mmol scales to assess robustness .
Q. How do steric and electronic effects influence substitution patterns on the imidazo[1,5-a]pyrazine ring?
- Steric Effects : Bulky substituents at position 3 hinder electrophilic substitution at position 8. Use directing groups (e.g., -OMe) to enhance regioselectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, requiring harsher conditions for further functionalization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
